molecular formula C8H7BO3S B13478374 (4-hydroxy-1-benzothiophen-2-yl)boronic acid

(4-hydroxy-1-benzothiophen-2-yl)boronic acid

Cat. No.: B13478374
M. Wt: 194.02 g/mol
InChI Key: ACYAQDPLYFVVSY-UHFFFAOYSA-N
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Description

(4-hydroxy-1-benzothiophen-2-yl)boronic acid is an organic compound belonging to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a benzothiophene ring system, which includes a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-hydroxy-1-benzothiophen-2-yl)boronic acid typically involves the reaction of organometallic compounds with borate esters. One common method is the reaction of lithium or magnesium-based organometallic compounds with borate esters, followed by hydrolysis . For example, phenylboronic acid can be synthesized from phenylmagnesium bromide and trimethyl borate .

Industrial Production Methods

Industrial production methods for boronic acids often involve large-scale reactions using similar organometallic approaches. The choice of reagents and conditions can vary depending on the desired purity and yield of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-hydroxy-1-benzothiophen-2-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling can produce biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzothiophene-2-boronic acid
  • Benzothiophen-2-ylboronic acid
  • Thianaphthene-2-boronic acid
  • 2-Benzofuranylboronic acid
  • 2-Naphthylboronic acid

Uniqueness

(4-hydroxy-1-benzothiophen-2-yl)boronic acid is unique due to the presence of the hydroxyl group at the 4-position, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its utility in specific chemical reactions and applications compared to other boronic acids .

Properties

Molecular Formula

C8H7BO3S

Molecular Weight

194.02 g/mol

IUPAC Name

(4-hydroxy-1-benzothiophen-2-yl)boronic acid

InChI

InChI=1S/C8H7BO3S/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4,10-12H

InChI Key

ACYAQDPLYFVVSY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=CC=C2S1)O)(O)O

Origin of Product

United States

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